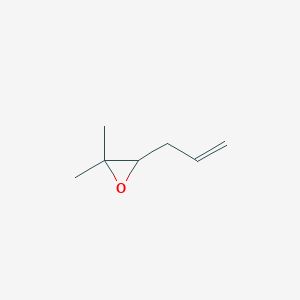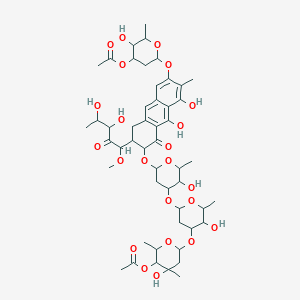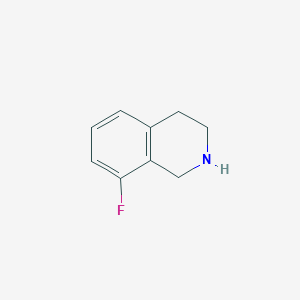
tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate and related compounds typically involves condensation reactions, utilizing carbamimide and specific acids in the presence of catalysts such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through techniques like X-ray diffraction (XRD), showcasing crystallization in specific crystal systems with detailed unit cell parameters. For example, a related compound crystallized in the monoclinic space group P21/c, with precise measurements of the unit cell parameters and molecular interactions such as weak C-H···O intermolecular interactions and aromatic π–π stacking interactions contributing to its three-dimensional architecture (Mamat et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives, including tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate, undergo various chemical reactions that define their reactivity and potential applications. These include amination reactions using low-cost catalysts and ligands to synthesize biologically active compounds (Ya-hu, 2010).
Physical Properties Analysis
Physical properties such as crystallization behavior, melting points, and solubility are key aspects of these compounds. X-ray diffraction studies provide insight into the crystal structure, which directly influences the physical properties. The detailed bond lengths and angles are typical for piperazine-carboxylate compounds, indicating their stable molecular configuration (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate derivatives are determined through spectroscopic evidence, including LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis. These methods confirm the presence of specific functional groups and the overall molecular structure, crucial for understanding the chemical behavior of these compounds (Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation: The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited moderate anthelmintic activity but poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Pharmacologically Useful Core: The compound tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been prepared, offering a pharmacologically useful core (Gumireddy et al., 2021).
Antibacterial and Antifungal Activities: The compounds tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were found to have moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis: Research on the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provided insights into its bond lengths and angles, typical for piperazine-carboxylate compounds (Mamat, Flemming, & Köckerling, 2012).
Anticancer Activity: A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were prepared and showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-11(16-8-15-10)17-9-18-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXSLDABLSNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425100 | |
| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121370-56-7 | |
| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

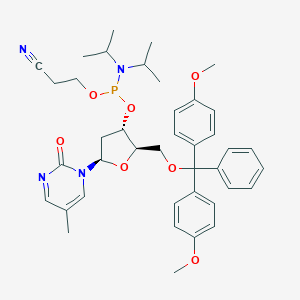

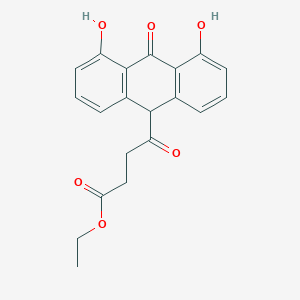
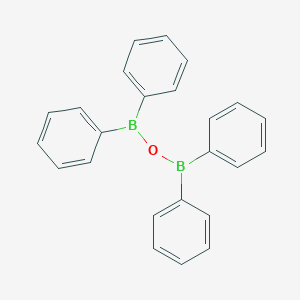
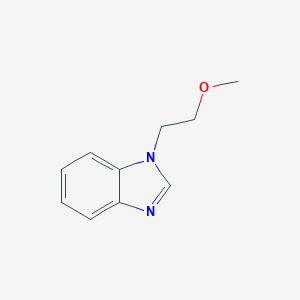

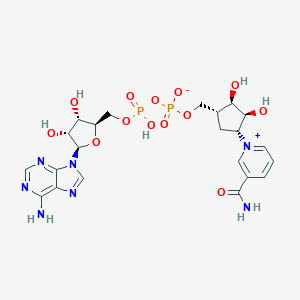
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
